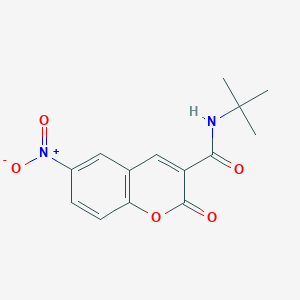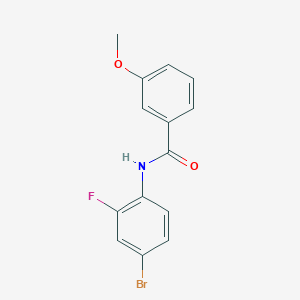
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BCA, is a chemical compound that has been widely used in scientific research due to its diverse applications. BCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.87 g/mol.
Mechanism of Action
The mechanism of action of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood. However, it has been proposed that N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This, in turn, results in the overstimulation of the nervous system, leading to paralysis and death of the target organism.
Biochemical and Physiological Effects:
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been found to have both biochemical and physiological effects. In plants, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide inhibits the activity of the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. This leads to the disruption of photosynthesis and the eventual death of the plant. In insects, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide disrupts the nervous system by inhibiting acetylcholinesterase, leading to paralysis and death. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been found to have antifungal activity by inhibiting the growth of fungi.
Advantages and Limitations for Lab Experiments
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for use in lab experiments. It is a relatively cheap and easily synthesized compound that has a wide range of applications. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has a long shelf life and is stable under normal laboratory conditions. However, there are also limitations to the use of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is highly toxic and must be handled with care. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has a low solubility in water, which can make it difficult to use in aqueous-based experiments.
Future Directions
For the use of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide in scientific research include the development of new insecticides and herbicides and the synthesis of novel compounds with potential biological activity.
Synthesis Methods
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized through a multistep process starting from 4-chloro-2-methylphenol. The synthesis involves the protection of the hydroxyl group, followed by the introduction of the benzyl and tert-butyl groups to the nitrogen atom. The final step involves the deprotection of the hydroxyl group to yield the desired product. The synthesis of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been used in various scientific research applications, including as an herbicide, insecticide, and fungicide. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been found to inhibit the growth of several plant species, making it a potential herbicide. It has also been used as an insecticide and fungicide due to its ability to disrupt the nervous system of insects and fungi. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been used in medicinal chemistry as a building block for the synthesis of novel compounds with potential biological activity.
properties
IUPAC Name |
N-benzyl-N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-15-12-17(21)10-11-18(15)24-14-19(23)22(20(2,3)4)13-16-8-6-5-7-9-16/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUWDFKDPTUTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5867666.png)
![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)
![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)
![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)

![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)

![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)